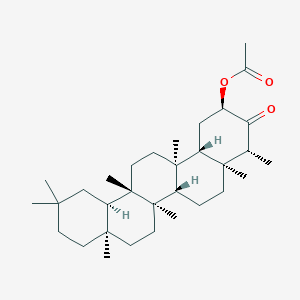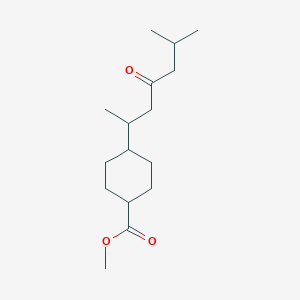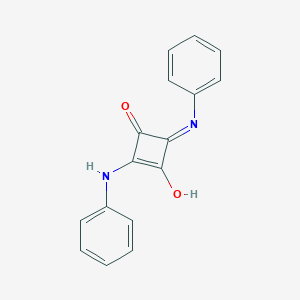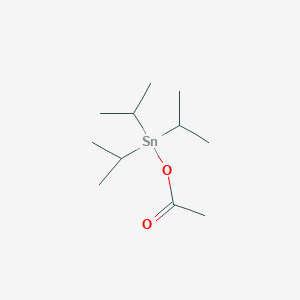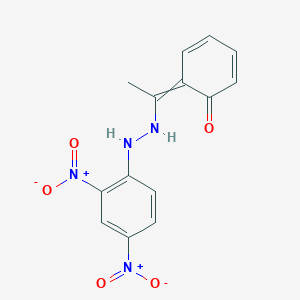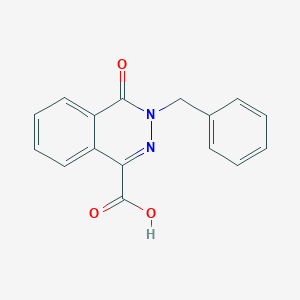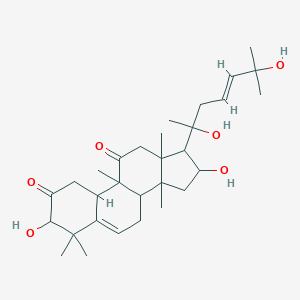
22-Deoxoisocucurbitacin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Deoxoisocucurbitacin D is a natural compound found in plants of the Cucurbitaceae family, such as Trichosanthes kirilowii and Momordica charantia. It is a triterpenoid with a unique structure that has attracted the attention of researchers due to its potential therapeutic properties.
Scientific Research Applications
1. Cancer Research
22-Deoxoisocucurbitacin D has been studied for its potential role in cancer treatment. Studies have explored its effectiveness in inhibiting the growth and spread of various cancer cells. For instance, research on lung cancer cells has shown that certain analogs of vitamin D, closely related to 22-Deoxoisocucurbitacin D, can inhibit metastasis and angiogenesis, crucial processes in cancer development and progression (Nakagawa et al., 2005). Similarly, studies on prostate cancer have highlighted the potential of certain compounds, structurally similar to 22-Deoxoisocucurbitacin D, in assessing therapeutic effects on tumor proliferation (Oyama et al., 2010).
2. Neurological Diseases
Research indicates that compounds related to 22-Deoxoisocucurbitacin D could be significant in treating neurodegenerative diseases. For example, studies have shown that microRNA-22, induced by vitamin D analogs, plays a role in various biological processes, including the progression of neurodegenerative diseases, suggesting a potential therapeutic pathway (Álvarez-Díaz et al., 2012).
3. Bone and Mineral Disorders
Compounds structurally similar to 22-Deoxoisocucurbitacin D have been examined for their impact on bone and mineral metabolism. Research has demonstrated that certain vitamin D analogs can influence bone density and resorption, indicating potential applications in treating osteoporosis and other metabolic bone diseases (Tsuruoka et al., 2004).
4. Anti-Inflammatory Properties
Studies have explored the anti-inflammatory properties of compounds similar to 22-Deoxoisocucurbitacin D. For instance, the modification of steroid hydroxy functionality, as seen in some vitamin D analogs, indicates potential in developing anti-inflammatory medications (Shimizu et al., 2004).
properties
CAS RN |
15371-77-4 |
|---|---|
Product Name |
22-Deoxoisocucurbitacin D |
Molecular Formula |
C30H46O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione |
InChI |
InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18,20-21,23-24,32,34-36H,11,13-16H2,1-8H3/b12-9+ |
InChI Key |
LTAMPOZNZZLEID-XFFOSBMPSA-N |
Isomeric SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C/C=C/C(C)(C)O)O)O)C)C)C)O)C |
SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |
Canonical SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



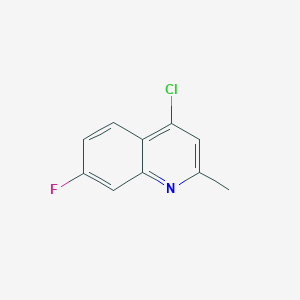
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
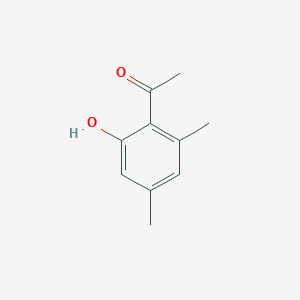
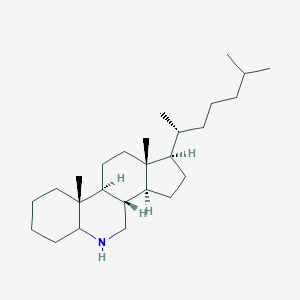
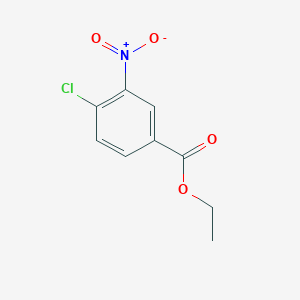
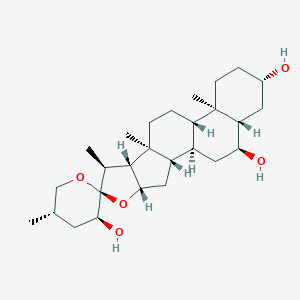
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
